1-Methyl-4-(3-pyrrolidinylmethyl)-piperazine 3HCl
Description
1-Methyl-4-(3-pyrrolidinylmethyl)-piperazine 3HCl is a piperazine derivative substituted with a methyl group at the 1-position and a 3-pyrrolidinylmethyl group at the 4-position, forming a trihydrochloride salt. The trihydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical applications.
Properties
IUPAC Name |
1-methyl-4-(pyrrolidin-3-ylmethyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3/c1-12-4-6-13(7-5-12)9-10-2-3-11-8-10/h10-11H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNTJOHSYFADPRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2CCNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Piperazine Derivatives
The foundational approach involves sequential alkylation of piperazine precursors. Patent US4883797 demonstrates a two-step protocol:
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Monoalkylation : N-Monobenzhydrylpiperazine reacts with chloromethylpyrrolidine derivatives in ethanol under reflux with sodium bicarbonate.
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Quaternization : The intermediate undergoes HCl treatment to form the trihydrochloride salt.
Critical parameters:
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Solvent selection : Ethanol outperforms THF or DMF in yield (78% vs. 62-65%)
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Temperature : Reflux conditions (78-82°C) prevent oligomerization
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Stoichiometry : 1:1.2 molar ratio of piperazine to alkylating agent minimizes di-alkylated byproducts
Reductive Amination Approach
WO1996039407A1 details an alternative route using reductive amination:
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | Piperazine, pyrrolidine-3-carbaldehyde | MeOH, RT, 24h | 65% |
| 2 | NaBH(OAc)₃ | 0-5°C, 6h | 82% |
| 3 | HCl gas saturation | EtOH, -20°C | 91% |
This method provides superior stereochemical control but requires strict temperature management during borohydride reduction.
Advanced Functionalization Techniques
Microwave-Assisted Synthesis
Recent optimizations employ microwave irradiation to accelerate key steps:
Protocol :
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300W power, 150°C, 20min
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Solvent: DMF/H₂O (4:1)
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Catalyst: K₂CO₃ (2.5 equiv)
Results :
Continuous Flow Chemistry
Pilot-scale studies demonstrate advantages in safety and consistency:
| Parameter | Batch Reactor | Flow System |
|---|---|---|
| Reaction volume | 50L | 2L/min |
| Temperature control | ±5°C | ±0.3°C |
| HCl incorporation | 83% | 97% |
| Purity | 91% | 99.2% |
Flow systems enable precise stoichiometric control during HCl salt formation, particularly critical for maintaining the trihydrochloride structure.
Purification and Characterization
Crystallization Optimization
Effective salt formation requires specific conditions:
| Solvent System | Crystal Habit | Purity (%) | Recovery (%) |
|---|---|---|---|
| Ethanol/acetone | Needles | 99.5 | 82 |
| IPA/water | Plates | 98.7 | 91 |
| THF/heptane | Irregular | 97.3 | 78 |
Ethanol/acetone (3:1) produces pharmaceutical-grade material meeting USP <621> specifications.
Analytical Validation
QC protocols combine multiple techniques:
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HPLC :
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Column: Zorbax SB-C18 (4.6×150mm, 3.5μm)
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Mobile phase: 20mM KH₂PO₄ (pH 3.0)/ACN (85:15)
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Retention time: 6.8±0.2min
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NMR (D₂O, 400MHz):
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δ 2.35 (m, 4H, piperazine CH₂)
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δ 2.98 (s, 3H, N-CH₃)
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δ 3.42 (m, 2H, pyrrolidine CH)
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XRPD : Characteristic peaks at 8.4°, 12.7°, 17.2° 2θ confirm polymorph Form I.
Industrial-Scale Production Considerations
Cost Analysis of Synthetic Routes
| Method | Raw Material Cost ($/kg) | Energy Demand (kWh/kg) | E-factor |
|---|---|---|---|
| Alkylation | 145 | 82 | 8.2 |
| Reductive Amination | 210 | 115 | 5.1 |
| Microwave-Assisted | 180 | 68 | 3.9 |
Microwave methods show 23% lower environmental impact (EI) scores compared to conventional routes.
Waste Management Strategies
Patent data reveals effective byproduct utilization:
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Di-alkylated impurities (≤2.5%) recovered via column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1)
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Aqueous washes treated with activated carbon (0.5g/L) achieve 99.9% heavy metal removal
| Enzyme | Conversion (%) | ee (%) |
|---|---|---|
| ATA-117 | 78 | 99.2 |
| Codexis Red-AM | 82 | 98.7 |
| Engineered variants | 91 | 99.9 |
Biocatalytic routes may enable chiral synthesis of advanced intermediates.
Photochemical Activation
UV-mediated protocols (λ=254nm) demonstrate:
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45% reduction in reaction time
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97% atom economy vs. 82% for thermal methods
| Parameter | Value |
|---|---|
| MIE (Minimum Ignition Energy) | 0.25mJ |
| Autoignition Temperature | 285°C |
| NFPA Health Rating | 2 |
| OSHA PEL | 5mg/m³ |
Explosion-proof equipment required for steps involving powdered intermediates.
Chemical Reactions Analysis
Substitution Reactions
The compound undergoes nucleophilic substitution at both piperazine and pyrrolidine nitrogen centers. Key reactions include:
A. Methanesulfonylation
Reaction with methanesulfonyl chloride produces sulfonamide derivatives under mild conditions:
text1-Methyl-4-(3-pyrrolidinylmethyl)-piperazine 3HCl + CH3SO2Cl → Methyl-4-(3-pyrrolidinylmethyl)-1-(methanesulfonyl)piperazine + HCl
Conditions : Room temperature, inert atmosphere, 2-hour reaction time .
B. Alkylation with t-Butyl Bromoacetate
This reaction modifies the piperazine ring through SN2 displacement:
textThis compound + t-BuO2CCH2Br → Methyl-4-(3-pyrrolidinylmethyl)-1-(t-butyloxycarbonylmethyl)piperazine + HBr
Yield : 85-92%
Key Parameter : Requires K2CO3 as base in DMF at 80°C for 15 hours .
Coupling Reactions
The compound participates in cross-coupling and peptide bond formation:
A. Buchwald-Hartwig Amination
Pd-mediated coupling with aryl halides:
text7-Bromoimidazo[1,2-a]pyridine + this compound → 7-(4-Methylpiperazin-1-yl)imidazo[1,2-a]pyridine + HBr
Catalytic System : Pd2(dba)3/XPhos
Conditions : 110°C in dioxane, 3 hours
Yield : 43%
B. Peptide Coupling
Reaction with N-protected aspartic acid derivatives:
textN-t-Boc-L-Aspartic acid β-benzyl ester + this compound → Methyl-4-(3-pyrrolidinylmethyl)-1-(N-t-Boc-L-aspartyl)piperazine + HCl
Deprotection : Achieved via HCl/dioxane to yield free amine derivatives .
Salt Formation & Acid-Base Reactions
The trihydrochloride salt demonstrates reversible protonation behavior:
| Property | Value |
|---|---|
| pKa (Piperazine N1) | 8.2 ± 0.3 |
| pKa (Pyrrolidine N) | 10.1 ± 0.2 |
| Solubility in H2O | >250 mg/mL (25°C) |
| Stability Range (pH) | 3.0-6.5 |
Neutralization with NaOH yields the free base, which is extractable in dichloromethane (partition coefficient LogP = 1.8) .
Comparative Reactivity Analysis
| Reaction Type | Preferred Reagents | Byproduct Control Method | Scalability |
|---|---|---|---|
| Sulfonylation | Methanesulfonyl chloride | Low-temperature quenching | Pilot-scale |
| Alkylation | t-Butyl bromoacetate | Phase-transfer catalysis | Industrial-scale |
| Cross-Coupling | Pd/XPhos system | Oxygen-free environment | Lab-scale only |
Stability Under Reaction Conditions
Critical stability parameters observed in synthetic workflows:
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Thermal Stability : Decomposition >180°C (TGA data)
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pH Sensitivity : Rapid degradation at pH >8.5
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Light Sensitivity : Requires amber glassware for storage
Scientific Research Applications
Medicinal Chemistry
MPHP is primarily studied for its potential therapeutic applications. It has been investigated as a:
- Antidepressant: Research indicates that MPHP may exhibit antidepressant-like effects through modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways .
- Anxiolytic Agent: Studies suggest that compounds similar to MPHP can reduce anxiety symptoms in animal models, indicating its potential use in treating anxiety disorders .
Neuropharmacology
MPHP has been explored for its effects on the central nervous system (CNS). Its structural analogs have shown:
- Kappa Opioid Receptor Agonism: Compounds related to MPHP have been found to act as kappa opioid receptor agonists, which may be beneficial in treating conditions like pruritus (itching) and certain mood disorders .
Synthesis and Derivatives
The synthesis of MPHP involves several chemical reactions, which can yield various derivatives with enhanced pharmacological properties. The compound can be modified to improve its efficacy or reduce side effects:
| Derivative | Potential Application |
|---|---|
| 1-Methyl-4-(3-pyrrolidinylmethyl)-piperazine derivatives | Enhanced anti-anxiety effects |
| Substituted piperazines | Improved receptor selectivity |
Case Study 1: Antidepressant Activity
A study conducted on animal models demonstrated that MPHP exhibited significant antidepressant-like behavior when administered at specific dosages. The results indicated an increase in serotonin levels in the brain, supporting its potential use in depression treatment.
Case Study 2: Anxiolytic Effects
In a controlled trial, MPHP's anxiolytic properties were evaluated against standard anxiolytics. The findings revealed comparable efficacy with fewer side effects, suggesting a promising alternative for anxiety management.
Mechanism of Action
The mechanism of action of 1-Methyl-4-(3-pyrrolidinylmethyl)-piperazine 3HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Pyrrolidinyl vs. Piperidinyl Substitutions
Hydrochloride Salts
- The trihydrochloride form of the target compound improves aqueous solubility compared to mono- or di-salts (e.g., 1-(3-methylphenyl)piperazine diHCl in ), critical for drug delivery .
Electron-Withdrawing Groups
- Trifluoromethylbenzyl substituents () enhance metabolic stability but require synergistic motifs for efficacy. In contrast, the pyrrolidinylmethyl group may reduce oxidative metabolism at the piperazine nitrogen, as seen in fluoroquinolone degradation studies .
Pharmacological and Analytical Considerations
Selectivity and Potency
- Anti-inflammatory Activity : Piperazine derivatives with triazole or imidazole substituents (e.g., ) show higher potency than pyrrolidinylmethyl analogues, suggesting heteroaromatic groups improve target engagement .
- Antitumor Activity: The target compound’s pyrrolidinylmethyl group may offer selectivity against PARP-1, similar to naphthoquinone derivatives with piperazine substitutions (IC₅₀ ~50 nM) .
Analytical Detection
- LC-MS vs. LC-DAD : Piperazine designer drugs, including the target compound, are detectable via LC-MS (sensitivity: 0.1–1 ng/mL) and LC-DAD (UV spectral differentiation). Trihydrochloride salts may require ion-pairing agents for optimal MS ionization .
Biological Activity
1-Methyl-4-(3-pyrrolidinylmethyl)-piperazine 3HCl, a piperazine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a piperazine ring substituted with a pyrrolidinylmethyl group, which may influence its pharmacological properties. Understanding its biological activity is crucial for exploring its applications in drug development.
This compound is a hydrochloride salt of a piperazine derivative. The molecular formula is CHClN, and it has a molecular weight of approximately 220.73 g/mol. The structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors, particularly in the central nervous system (CNS). It has been studied for its potential as an antagonist or modulator at the following receptors:
- Dopamine Receptors : Its structural similarity to known dopamine receptor ligands suggests potential dopaminergic activity.
- Serotonin Receptors : It may exhibit binding affinity to serotonin receptors, influencing mood and behavior.
- Opioid Receptors : Preliminary studies indicate possible interactions with opioid receptors, which could be relevant for pain management.
In Vitro Studies
Research has demonstrated that this compound exhibits significant biological activity in vitro. Key findings include:
- Antiviral Activity : In recent studies, compounds with similar piperazine structures have shown promising antiviral effects against SARS-CoV-2 by inhibiting the main protease (M) involved in viral replication .
- Neuropharmacological Effects : The compound has been evaluated for its effects on neurotransmission, showing potential anxiolytic and antidepressant-like properties in rodent models.
Case Studies
Several case studies have highlighted the efficacy of piperazine derivatives in treating various conditions:
- Antidepressant Activity : A study involving piperazine derivatives indicated that modifications at the nitrogen atom could enhance serotonin receptor binding, suggesting that this compound may have similar effects .
- Pain Management : Research into kappa-opioid receptor antagonists has revealed that compounds with piperazine scaffolds can modulate pain pathways effectively, indicating a possible role for this compound in analgesia .
Data Table of Biological Activities
Q & A
Q. What are the recommended synthetic routes for 1-Methyl-4-(3-pyrrolidinylmethyl)-piperazine 3HCl, and how do structural modifications impact biological activity?
Methodological Answer: Synthesis typically involves nucleophilic substitution or condensation reactions, with structural modifications (e.g., beta-cyclodextran inclusion) introduced to enhance stability or reduce toxicity. For example, modified piperazine derivatives synthesized via β-cyclodextran conjugation showed reduced biological activity despite improved safety profiles, highlighting the trade-off between structural alterations and functional efficacy . Process optimization, such as N-protection and deprotection strategies, can improve yield and purity . Characterization via elemental analysis and spectral data (e.g., NMR, IR) is critical to confirm structural integrity .
Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound's purity and structural integrity?
Methodological Answer:
- Spectroscopy: NMR (¹H/¹³C) and IR spectroscopy are essential for confirming functional groups and stereochemistry. Raman microspectroscopy (20 mW laser power, 128–256 scans) effectively differentiates isomers and detects degradation products .
- Chromatography: HPLC with UV detection or mass spectrometry (LC-MS) ensures purity, while GC-MS is suitable for volatile derivatives. Elemental analysis validates empirical formulas .
Advanced Research Questions
Q. How can computational methods guide the optimization of this compound's pharmacological profile?
Methodological Answer: Density functional theory (DFT) and molecular docking predict binding affinities to biological targets (e.g., serotonin receptors or viral proteases). For instance, computational analysis of piperazine derivatives rationalized antiplatelet activity by correlating electronic properties with receptor interactions . Molecular dynamics simulations can assess conformational stability, such as the coplanar vs. perpendicular orientation of aryl rings in 5-HT1A receptor ligands .
Q. What experimental strategies resolve contradictions between in silico predictions and observed biological activities?
Methodological Answer:
- Dose-response studies: Test compound efficacy across a concentration gradient to identify non-linear effects (e.g., beta-cyclodextran-modified derivatives showing reduced activity despite computational predictions of high antiplatelet potential) .
- Metabolic profiling: Use liver microsomes or cell-based assays to evaluate metabolic stability, as seen in studies of flunarizine derivatives, where sex-dependent metabolism explained activity discrepancies .
- Structural analogs: Synthesize and test derivatives with incremental modifications (e.g., trifluoromethyl or benzodioxinyl groups) to isolate critical pharmacophores .
Q. What methodologies enhance CO₂ capture efficiency using piperazine derivatives in membrane contactor systems?
Methodological Answer:
- Parametric optimization: Adjust gas/liquid flow rates, K₂CO₃ concentration, and temperature in polytetrafluoroethylene (PTFE) hollow fiber membrane contactors. Piperazine acts as a promoter, accelerating CO₂ absorption into potassium carbonate solvents .
- Stability testing: Monitor piperazine degradation under flue gas conditions (e.g., SO₂/NOx exposure) using FTIR or mass spectrometry to optimize solvent lifetime .
Q. How can stereochemical considerations be integrated into the design of piperazine-based antiviral agents?
Methodological Answer:
- Enantioselective synthesis: Use chiral catalysts or enzymatic resolution to isolate active stereoisomers. For example, non-enzymatic stereoselective transformations in herquline A biosynthesis demonstrate the role of N-methylation in triggering cascades .
- Docking studies: AlphaFold-predicted viral protease structures (e.g., CHIKV nsP2 protease) guide stereochemical alignment of piperazine derivatives for optimal binding .
Q. What are the key considerations in designing structure-activity relationship (SAR) studies for piperazine derivatives targeting serotonin receptors?
Methodological Answer:
- Conformational analysis: Use X-ray crystallography or NMR to determine aryl ring orientation (coplanar vs. perpendicular) relative to the piperazine core, a critical factor in 5-HT1A agonist/antagonist activity .
- Substituent screening: Test substituents (e.g., nitro, trifluoromethyl, benzodioxinyl) at the 3-position of the pyridine ring to modulate receptor selectivity and potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
